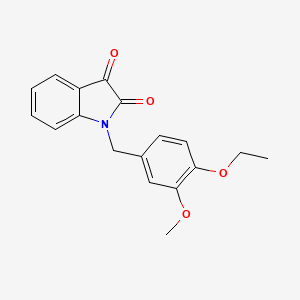![molecular formula C20H17N3O3 B15099204 2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15099204.png)
2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both imidazole and isoindole moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the isoindole ring is a bicyclic structure with nitrogen
Métodos De Preparación
The synthesis of 2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the isoindole ring: This involves cyclization reactions, often using phthalic anhydride as a starting material.
Coupling of the two moieties: The final step involves coupling the imidazole and isoindole moieties under specific conditions, such as using a base like triethylamine (TEA) and an acyl or sulfonyl chloride.
Análisis De Reacciones Químicas
2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activities. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Compared to these compounds, 2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combined imidazole and isoindole structures, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C20H17N3O3 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-[1-oxo-1-(2-phenyl-4,5-dihydroimidazol-1-yl)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O3/c1-13(23-19(25)15-9-5-6-10-16(15)20(23)26)18(24)22-12-11-21-17(22)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |
Clave InChI |
DURJMFSMLUQQQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCN=C1C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Solubilidad |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphen oxy)ethoxy]phenyl}-3-pyrrolin-2-one](/img/structure/B15099122.png)
![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide](/img/structure/B15099135.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15099137.png)
![2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B15099152.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B15099162.png)
![2-[(2-hydroxyethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099167.png)
![4-[(2-Pyridylethyl)diazenyl]benzoic acid](/img/structure/B15099171.png)

![N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099188.png)
![N-(4-bromo-2-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B15099197.png)
![12-(2,6-Dimethylmorpholin-4-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B15099207.png)
![4'-hydroxy-1'-(3-methoxypropyl)-1-methyl-3'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15099214.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide](/img/structure/B15099220.png)
![3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B15099225.png)
